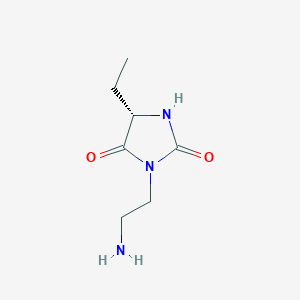

(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

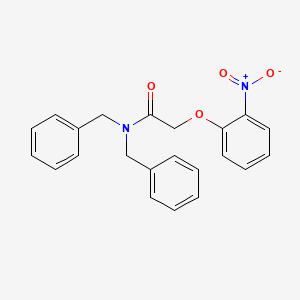

The compound seems to be a derivative of 2-aminoethylamine, which is a type of organic compound containing both an amine and an alcohol functional group . These types of compounds are often used in the production of various pharmaceuticals and industrial chemicals .

Synthesis Analysis

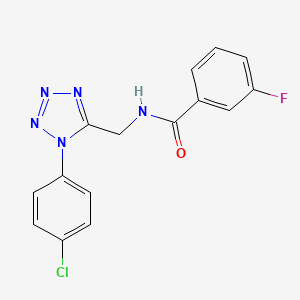

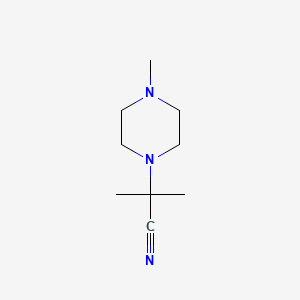

While specific synthesis methods for “(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione” were not found, similar compounds such as those derived from tris-(2-aminoethyl)amine (TREN) have been synthesized using metal complexes . Another method involves the reaction of amines with acid halides to form substituted amides .Molecular Structure Analysis

The molecular structure of similar compounds has been verified using techniques such as IR, 1H and 13C NMR, and elemental analysis .Chemical Reactions Analysis

Amines, due to their unshared electron pair, can act as both bases and nucleophiles . They can react with acids to form ammonium salts, with acid halides to form substituted amides, and with aldehydes or ketones to form a reaction product .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight, solubility, and boiling point have been reported .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

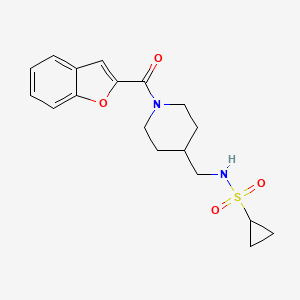

Studies on substituted 5-(aminomethylene)thiazolidine-2,4-diones, derived from combining medicinally known molecules with thiazolidinedione rings, revealed that these compounds possess antibacterial activity. Notably, derivatives bearing pyridine or piperazine moieties exhibited good to excellent antibacterial activity, with some showing antifungal properties as well, albeit without high cytotoxic activity (Mohanty et al., 2015).

Synthetic Utility in Medicinal Chemistry

The synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its utilization in creating analogues of imidazole alkaloids naamidine A and G illustrates the synthetic versatility of imidazolidine derivatives in medicinal chemistry. These analogues, with a 1,3,5-triazine core, highlight the potential for creating structurally diverse molecules for biological evaluation (Witchard & Watson, 2010).

Electrochemical Studies

Investigations into the electrochemical oxidation of hydantoin derivatives at a glassy carbon electrode provide insights into the electrochemical behavior of these compounds. Such studies are vital for understanding the structural-activity relationships and exploring uncharted biochemical pathways of imidazolidine derivatives (Nosheen et al., 2012).

Anticancer Activity

A series of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, aiming at developing ERK1/2 substrate-specific inhibitors, were synthesized and evaluated. These compounds showed potential in inhibiting cell proliferation and inducing apoptosis, offering a new avenue for cancer treatment research (Li et al., 2009).

Environmental Applications

Derivatives of imidazolidine-2,4-diones have also been explored for environmental applications, such as in the solid phase extraction of metals. Activated carbons modified with imidazolidine derivatives have been used for the extraction of copper and lead ions, demonstrating the potential of these compounds in environmental monitoring and remediation (Ghaedi et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-2-5-6(11)10(4-3-8)7(12)9-5/h5H,2-4,8H2,1H3,(H,9,12)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJAXGKZQCIAJF-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(C(=O)N1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2732173.png)

![methyl (2Z)-3-(2-methoxyethyl)-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2732178.png)

![(8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2732180.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2732181.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2732184.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2732186.png)